1-(Chloromethyl)-3-isopropoxybenzene structural formula and molecular weight
1-(Chloromethyl)-3-isopropoxybenzene structural formula and molecular weight
An In-Depth Technical Guide to 1-(Chloromethyl)-3-isopropoxybenzene: Synthesis, Properties, and Applications in Drug Discovery
Authored by: A Senior Application Scientist
Introduction
1-(Chloromethyl)-3-isopropoxybenzene, also known as 3-isopropoxybenzyl chloride, is a substituted aromatic organic compound that serves as a crucial building block in synthetic organic chemistry. Its bifunctional nature, featuring a reactive benzylic chloride group and a modifying isopropoxy substituent, makes it a valuable intermediate for introducing the 3-isopropoxybenzyl moiety into a wide range of molecular scaffolds. This guide provides a comprehensive technical overview of its structural and chemical properties, a detailed synthesis protocol with mechanistic insights, and a discussion of its applications, particularly within the field of drug development, for an audience of researchers, scientists, and medicinal chemists.
The strategic incorporation of chlorine atoms into drug candidates is a well-established strategy in medicinal chemistry to modulate pharmacokinetic and pharmacodynamic properties.[1][2][3] The chloromethyl group, in particular, is a potent electrophile, enabling facile nucleophilic substitution reactions for the construction of carbon-carbon and carbon-heteroatom bonds. The isopropoxy group at the meta-position influences the electronic properties and lipophilicity of the molecule, which can be critical for tailoring the biological activity and metabolic stability of derivative compounds.
Physicochemical and Structural Properties
1-(Chloromethyl)-3-isopropoxybenzene is characterized by the following structural and chemical identifiers. The presence of the electron-donating isopropoxy group and the reactive chloromethyl group dictates its chemical behavior and potential applications.
Structural Formula:
Table 1: Physicochemical Properties and Identifiers
| Property | Value | Source |
| IUPAC Name | 1-(Chloromethyl)-3-isopropoxybenzene | N/A |
| CAS Number | 26066-16-0 | [4][5][6][7] |
| Molecular Formula | C₁₀H₁₃ClO | [4][5][6][7] |
| Molecular Weight | 184.66 g/mol | [6][7] |
| SMILES | CC(C)OC1=CC(CCl)=CC=C1 | [6] |
| Appearance | Expected to be a liquid | [8] |
| Heavy Atom Count | 12 | [6] |
| Rotatable Bond Count | 3 | [6] |
| Hydrogen Bond Acceptor Count | 1 | [6] |
Synthesis and Mechanistic Rationale
The synthesis of 1-(Chloromethyl)-3-isopropoxybenzene is not commonly detailed in literature as a final product but as an intermediate. The most logical and field-proven synthetic route involves the chlorination of the corresponding alcohol, (3-isopropoxyphenyl)methanol. This precursor can be readily prepared from commercially available starting materials like 3-hydroxybenzaldehyde or 3-isopropoxybenzaldehyde.
Experimental Protocol: Two-Step Synthesis
Step 1: Synthesis of (3-isopropoxyphenyl)methanol
This step involves the reduction of 3-isopropoxybenzaldehyde. Sodium borohydride (NaBH₄) is an ideal reagent for this transformation due to its selectivity for aldehydes over other functional groups, its mild reaction conditions, and its operational simplicity.
-
Materials: 3-isopropoxybenzaldehyde, Sodium borohydride (NaBH₄), Methanol, Dichloromethane, 1M Hydrochloric acid, Saturated sodium bicarbonate solution, Anhydrous magnesium sulfate.
-
Procedure:
-
Dissolve 3-isopropoxybenzaldehyde (1.0 eq) in methanol in a round-bottom flask equipped with a magnetic stirrer and cool the solution to 0 °C in an ice bath.
-
Slowly add sodium borohydride (1.1 eq) portion-wise to the stirred solution. The slow addition is crucial to control the exothermic reaction and hydrogen gas evolution.
-
After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 2-3 hours, monitoring by TLC until the starting material is consumed.
-
Quench the reaction by slowly adding 1M HCl until the effervescence ceases. This step neutralizes the excess NaBH₄ and the resulting borate esters.
-
Remove the methanol under reduced pressure.
-
Extract the aqueous residue with dichloromethane (3x).
-
Wash the combined organic layers with saturated sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield (3-isopropoxyphenyl)methanol, which can often be used in the next step without further purification.
-
Step 2: Chlorination of (3-isopropoxyphenyl)methanol
The conversion of the benzylic alcohol to the corresponding benzylic chloride is a standard transformation. Thionyl chloride (SOCl₂) is a highly effective reagent for this purpose, as the byproducts (SO₂ and HCl) are gaseous, which simplifies purification.[9]
-
Materials: (3-isopropoxyphenyl)methanol, Thionyl chloride (SOCl₂), Dichloromethane (anhydrous), Pyridine (optional, catalytic).
-
Procedure:
-
Dissolve the (3-isopropoxyphenyl)methanol (1.0 eq) from the previous step in anhydrous dichloromethane in a flask under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to 0 °C.
-
Slowly add thionyl chloride (1.2 eq) dropwise via a syringe. A small amount of pyridine can be added to catalyze the reaction and neutralize the HCl generated.
-
Stir the reaction at 0 °C for 30 minutes and then at room temperature for 1-2 hours. Monitor the reaction progress by TLC.
-
Once the reaction is complete, carefully pour the mixture onto ice water to quench the excess thionyl chloride.
-
Separate the organic layer, and wash it with cold water, saturated sodium bicarbonate solution, and finally brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
The crude product, 1-(Chloromethyl)-3-isopropoxybenzene, can be purified by vacuum distillation or column chromatography on silica gel.
-
Causality and Experimental Choices
-
Why NaBH₄? Compared to stronger reducing agents like lithium aluminum hydride (LAH), NaBH₄ is safer to handle and chemoselective for aldehydes and ketones, making it ideal for this transformation without requiring strictly anhydrous conditions.
-
Why Thionyl Chloride? Thionyl chloride provides a clean and efficient conversion of the alcohol to the chloride via an Sₙi (internal nucleophilic substitution) mechanism, often with high yields. The gaseous nature of the byproducts drives the reaction to completion.[9] Using alternative methods like free-radical chlorination of 3-isopropyltoluene would be less specific and could lead to a mixture of products, including polychlorinated species and ring chlorination.[10][11]
Synthesis Workflow Diagram
Caption: Two-step synthesis of 1-(Chloromethyl)-3-isopropoxybenzene.
Applications in Drug Discovery and Medicinal Chemistry
Benzylic halides are powerful electrophiles used extensively as alkylating agents in the synthesis of complex organic molecules. 1-(Chloromethyl)-3-isopropoxybenzene is particularly useful for incorporating the 3-isopropoxybenzyl group, a scaffold that can impart desirable properties to a drug candidate.
-
Lead Compound Modification: The compound can be used to alkylate nucleophiles such as amines, phenols, thiols, and carbanions. This allows for the systematic modification of lead compounds to explore structure-activity relationships (SAR). The isopropoxy group can enhance lipophilicity, potentially improving membrane permeability and oral bioavailability.[2]
-
Synthesis of Biologically Active Molecules: The introduction of halogen atoms is a key strategy in drug design. Chlorine, in particular, can modulate a molecule's electronic character, metabolic stability, and binding affinity to biological targets.[1][3] Intermediates like 1-(Chloromethyl)-3-isopropoxybenzene are precursors to more complex molecules that have shown promise in various therapeutic areas. For example, substituted benzene compounds have been investigated for their ability to inhibit tumor cell proliferation.[12]
-
Prodrug Development: The reactive chloromethyl group can be used to link a pharmacophore to a carrier or promoiety, creating a prodrug. This strategy is employed to improve drug delivery, reduce toxicity, or enhance solubility. For instance, chloromethyl-substituted heterocyclic cores have been used in the construction of duocarmycin-like prodrugs for cancer therapy.[13]
Safety and Handling
As a benzylic chloride, 1-(Chloromethyl)-3-isopropoxybenzene should be handled with care. Compounds of this class are typically lachrymatory (tear-inducing) and are irritants to the skin, eyes, and respiratory system.[8]
-
Personal Protective Equipment (PPE): Always handle this compound in a well-ventilated fume hood while wearing appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from moisture, as it can hydrolyze to the corresponding alcohol and HCl.
-
Disposal: Dispose of the chemical and any contaminated materials in accordance with local, state, and federal regulations for hazardous chemical waste.
References
-
ChemBK. (2025, August 19). Benzene, 1-(chloromethyl)-3-methyl- - Physico-chemical Properties. Retrieved from [Link]
-
Cheméo. (n.d.). Chemical Properties of Benzene, 1-chloro-3-(chloromethyl)- (CAS 620-20-2). Retrieved from [Link]
-
Das, P., et al. (2023). Effect of “magic chlorine” in drug discovery: an in silico approach. RSC Advances. Retrieved from [Link]
-
Dencic, I., et al. (2022). “Magic Chloro”: Profound Effects of the Chlorine Atom in Drug Discovery. ChemRxiv. Retrieved from [Link]
-
Dey, A., et al. (2021). Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. Bioorganic Chemistry. Retrieved from [Link]
- Google Patents. (n.d.). WO2019153954A1 - Multi-substituted benzene compound having biological activity, preparation method therefor, and application thereof.
-
Hernández-Linares, P., et al. (2025, January 14). Metal-Free Synthesis of α-H Chlorine Alkylaromatic Hydrocarbons Driven by Visible Light. Molecules. Retrieved from [Link]
-
MDPI. (2023, June 16). Rapid Construction of a Chloromethyl-Substituted Duocarmycin-like Prodrug. Retrieved from [Link]
-
ResearchGate. (n.d.). Independent synthesis of 1-(chloromethyl)-3,5-dimethylbenzene from.... Retrieved from [Link]
-
USCKS. (n.d.). 1-(chloromethyl)-3-isopropoxybenzene[26066-16-0]. Retrieved from [Link]
Sources
- 1. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Effect of “magic chlorine” in drug discovery: an in silico approach - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chemrxiv.org [chemrxiv.org]
- 4. 1-(chloromethyl)-3-isopropoxybenzene[26066-16-0] | USCKS [uscks.com]
- 5. 1-(chloromethyl)-3-isopropoxybenzene[26066-16-0] | USCKS [uscks.com]
- 6. a2bchem.com [a2bchem.com]
- 7. 1-(Chloromethyl)-3-isopropoxybenzene/CAS:26066-16-0-HXCHEM [hxchem.net]
- 8. chembk.com [chembk.com]
- 9. researchgate.net [researchgate.net]
- 10. Thieme E-Books & E-Journals [thieme-connect.de]
- 11. Metal-Free Synthesis of α-H Chlorine Alkylaromatic Hydrocarbons Driven by Visible Light [mdpi.com]
- 12. WO2019153954A1 - Multi-substituted benzene compound having biological activity, preparation method therefor, and application thereof - Google Patents [patents.google.com]
- 13. Rapid Construction of a Chloromethyl-Substituted Duocarmycin-like Prodrug [mdpi.com]
